Fructo-oligosaccharide DP8/GF7
Overview
Description
Fructo-oligosaccharide DP8/GF7 belongs to fructooligosaccharides (FOS) with a degree of polymerization (DP=8). It is composed of 7 fructose units linked by (2→1)-β-glycosidic bonds and has a single D-glucosyl unit at the non-reducing end .
Molecular Structure Analysis
The molecular structure of Fructo-oligosaccharide DP8/GF7 consists of seven fructose units connected by (2→1)-β-glycosidic bonds, featuring a single D-glucosyl unit at the non-reducing end .Physical And Chemical Properties Analysis
Fructo-oligosaccharide DP8/GF7 is a solid substance with a white to off-white color . Its molecular weight is 1315.14 and its formula is C48H82O41 .Scientific Research Applications
- FOS acts as a prebiotic, promoting the growth of beneficial gut bacteria. It selectively nourishes probiotic strains, such as Bifidobacterium and Lactobacillus, leading to improved gut health and enhanced immune function .
- Research suggests that FOS may alleviate symptoms in IBD patients. By modulating gut microbiota and reducing inflammation, FOS could be a valuable dietary intervention for managing conditions like Crohn’s disease and ulcerative colitis .
- FOS exhibits potential chemopreventive effects against colorectal cancer. It enhances the production of short-chain fatty acids (SCFAs) in the colon, which inhibit tumor growth and promote apoptosis in cancer cells .
- FOS consumption positively impacts metabolic parameters. It helps regulate blood glucose levels, improve insulin sensitivity, and reduce the risk of type 2 diabetes .
- FOS enhances calcium absorption and promotes bone health. By supporting gut microbiota, it indirectly influences calcium metabolism and may reduce the risk of osteoporosis .
- FOS may aid weight loss by promoting satiety and reducing calorie intake. It modulates appetite-regulating hormones and supports a healthy gut-brain axis .
Prebiotic Properties
Inflammatory Bowel Disease (IBD)
Colorectal Cancer Prevention
Metabolic Health
Bone Health
Weight Management
Mechanism of Action
Target of Action
Fructo-oligosaccharide DP8/GF7, also known as FOS, primarily targets the gut microbiota . It plays a key role in promoting the growth of beneficial gut bacteria . These bacteria, including bifidobacteria and lactobacilli, are known to have a general positive health effect .
Mode of Action
FOS interacts with its targets, the gut bacteria, by serving as a prebiotic . Prebiotics are substances that induce the growth or activity of microorganisms that contribute to the well-being of their host. The gut bacteria ferment FOS into short-chain fatty acids (SCFAs) and modulate bile acids, both of which interact with host metabolism .
Biochemical Pathways
The fermentation of FOS by gut bacteria leads to the production of SCFAs, including acetate, propionate, and butyrate . These SCFAs play various roles in the host metabolism, including the regulation of glucose homeostasis . Furthermore, the modulation of bile acids by the gut bacteria also impacts lipid metabolism .
Pharmacokinetics
Instead, it reaches the colon intact where it is fermented by the gut bacteria .
Result of Action
The fermentation of FOS by gut bacteria has several effects at the molecular and cellular levels. It leads to a decrease in fasting blood glucose levels, regardless of the metabolic status (healthy, obese, or diabetic) and diet (low-fat or high-fat) of the host . This reduction is linear with the dose of FOS . Fasting insulin levels also decrease linearly with FOS supplementation, but this reduction is only significant in hosts fed a low-fat diet .
Action Environment
The action of FOS is influenced by the gut environment. The composition of the gut microbiota, which can be affected by diet, age, and health status, can impact the fermentation of FOS and, consequently, its effects on host metabolism . Furthermore, the stability of FOS may be affected by factors such as pH and temperature .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O41/c49-1-16-24(58)32(66)33(67)41(81-16)89-48(40(74)31(65)23(8-56)88-48)15-80-47(39(73)30(64)22(7-55)87-47)14-79-46(38(72)29(63)21(6-54)86-46)13-78-45(37(71)28(62)20(5-53)85-45)12-77-44(36(70)27(61)19(4-52)84-44)11-76-43(35(69)26(60)18(3-51)83-43)10-75-42(9-57)34(68)25(59)17(2-50)82-42/h16-41,49-74H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHDBCCSNMFRIG-XZASVILLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fructo-oligosaccharide DP8/GF7 | |
CAS RN |
62512-21-4 | |
Record name | O-β-D-Fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62512-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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